

An In-depth Technical Guide to the Physicochemical Properties of Oxaydo Tablets

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Compound of Interest

Compound Name: Oxaydo

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Oxaydo** tablets, an immediate-release oral formulation of oxycodone hydrochloride. The information presented herein is intended to support research, development, and quality control activities related to this opioid analgesic.

Core Composition and Physicochemical Properties

Oxaydo tablets are formulated to deliver oxycodone hydrochloride, a potent semi-synthetic opioid agonist, for the management of moderate to severe pain.^[1] The physicochemical characteristics of the active pharmaceutical ingredient (API) and the final tablet formulation are critical to its clinical performance, stability, and safety.

Active Pharmaceutical Ingredient: Oxycodone Hydrochloride

Oxycodone hydrochloride is a white, odorless crystalline powder derived from the opium alkaloid thebaine.^[1] It is the hydrochloride salt of oxycodone.

Table 1: Physicochemical Properties of Oxycodone Hydrochloride

Property	Value	References
Chemical Formula	<chem>C18H22ClNO4</chem>	[2]
Molecular Weight	351.82 g/mol	[2]
Melting Point	218-220 °C (base), 270-272 °C (HCl salt)	[3]
pKa	8.53	[4]
LogP (Octanol/Water)	0.7	[5]
Solubility	Freely soluble in water (1 g in 6 to 7 mL); Sparingly soluble in ethanol; Practically insoluble in toluene.	[1] [6]
Appearance	White, odorless crystalline powder	[1]

Oxaydo Tablet Formulation

Oxaydo tablets are available in 5 mg and 7.5 mg strengths of oxycodone hydrochloride.[\[7\]](#) The tablets are round, convex, and white.[\[7\]](#) While the precise quantitative composition of **Oxaydo** tablets is proprietary, the inactive ingredients are publicly disclosed.

Table 2: Inactive Ingredients in **Oxaydo** Tablets

Excipient	Function (Probable)	References
Colloidal Silicon Dioxide NF	Glidant, anti-adherent	[6] [8]
Crospovidone NF	Disintegrant	[6] [8]
Magnesium Stearate NF	Lubricant	[6] [8]
Microcrystalline Cellulose NF	Filler, binder	[6] [8]
Polyethylene Oxide NF	Binder, tablet matrix former	[6]
Sodium Lauryl Sulfate NF	Wetting agent, solubilizer	[6]

Experimental Protocols

This section details the methodologies for key experiments relevant to the physicochemical characterization of **Oxaydo** tablets.

Dissolution Testing for Immediate-Release Oxycodone Tablets

This protocol is based on the United States Pharmacopeia (USP) general chapter <711> for dissolution of immediate-release dosage forms.[\[9\]](#)[\[10\]](#)

Objective: To determine the in vitro drug release profile of **Oxaydo** tablets.

Apparatus: USP Apparatus 2 (Paddle Apparatus)[\[10\]](#)

Media: 900 mL of 0.1 N Hydrochloric Acid (HCl), deaerated.[\[10\]](#)

Procedure:

- Set the paddle speed to 50 RPM.[\[10\]](#)
- Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[\[11\]](#)
- Place one **Oxaydo** tablet in each vessel.
- Withdraw samples at 5, 10, 15, 20, 30, and 45 minutes.[\[1\]](#)
- Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
- Filter the samples promptly.
- Analyze the samples for oxycodone concentration using a validated HPLC method.

Acceptance Criteria: Not less than 80% (Q) of the labeled amount of oxycodone hydrochloride is dissolved in 45 minutes.[\[1\]](#)

Stability Testing Protocol

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug products.[3]

Objective: To evaluate the stability of **Oxaydo** tablets under various environmental conditions to establish a shelf-life.

Storage Conditions:

- Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$
- Intermediate: $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ (if significant change occurs under accelerated conditions)
- Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$

Testing Frequency:

- Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[3]
- Accelerated: 0, 3, and 6 months.[3]

Tests to be Performed:

- Appearance (visual inspection)
- Assay for oxycodone hydrochloride (by HPLC)
- Related substances/degradation products (by HPLC)
- Dissolution (as per the protocol in section 2.1)
- Water content (Karl Fischer titration)

Mu-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of oxycodone for the mu-opioid receptor.

Objective: To quantify the binding affinity (K_i) of oxycodone for the human mu-opioid receptor.

Materials:

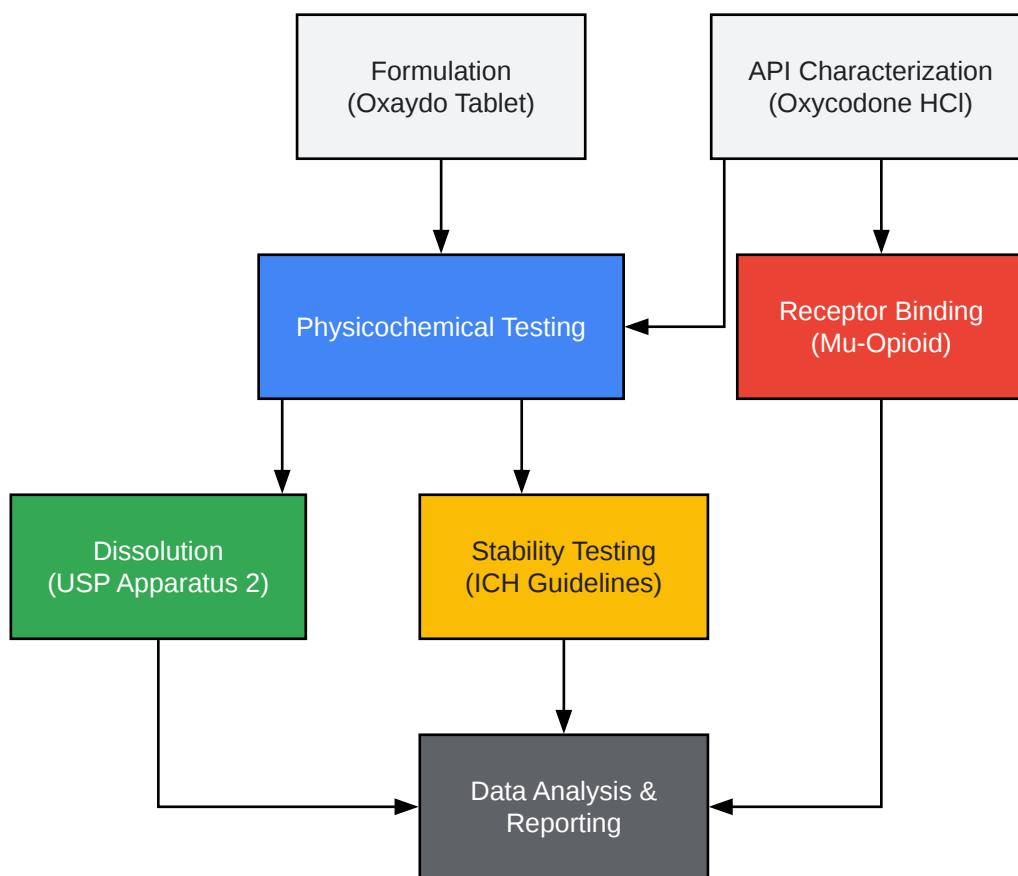
- Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
- Radioligand: [³H]DAMGO or [³H]Diprenorphine.
- Non-specific binding control: Naloxone.
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters.

Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of oxycodone hydrochloride.
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of naloxone.
- Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the *Ki* value using the Cheng-Prusoff equation.

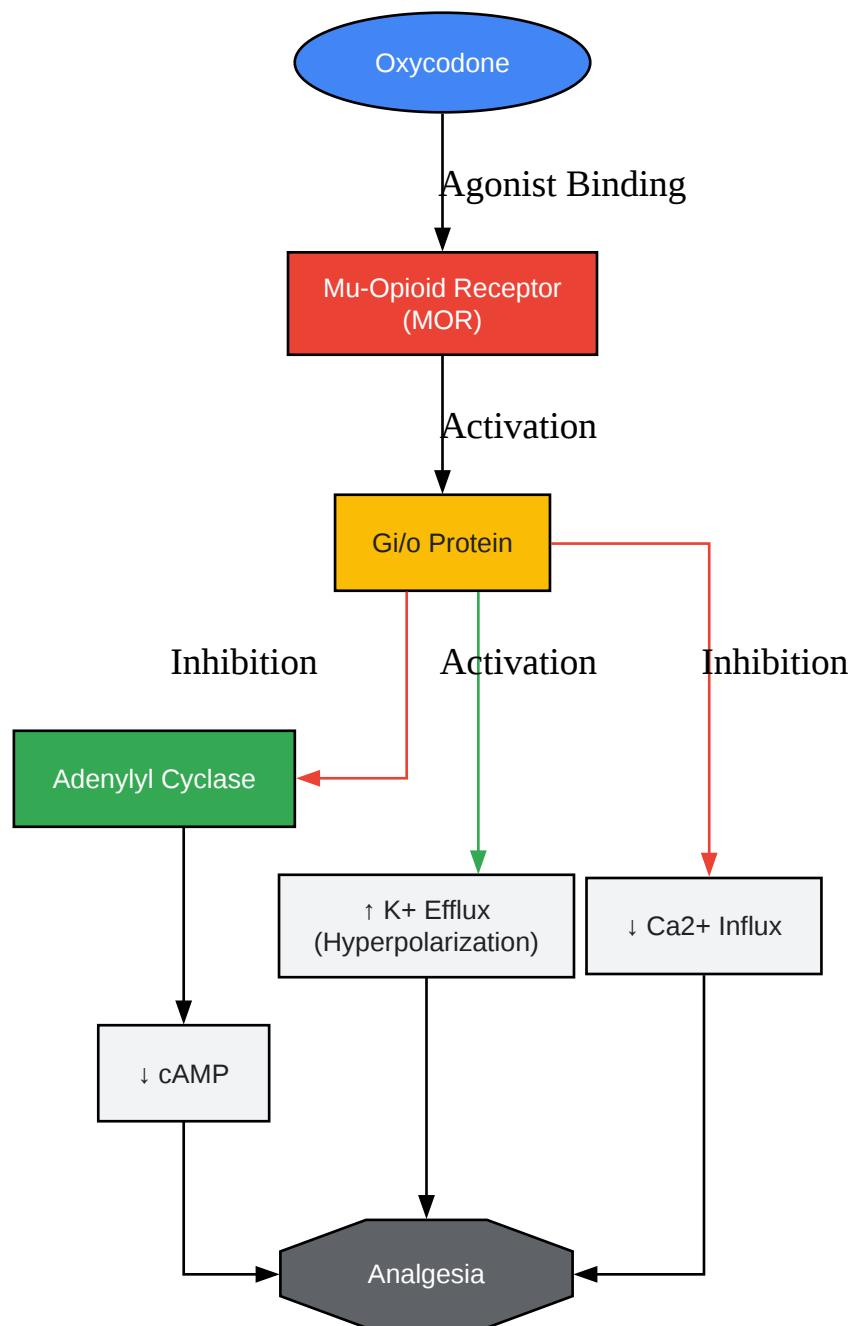
Visualizations

The following diagrams illustrate key pathways and workflows related to **Oxaydo**.



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Experimental workflow for physicochemical characterization.



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Simplified mu-opioid receptor signaling pathway.

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